4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-(2,6-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a 2,6-dimethylphenyl substitution at the 4-position and a sulfanyl (thiol) group at the 1-position of the heterocyclic core. This compound belongs to a class of molecules extensively studied for their H1-antihistaminic activity . The sulfanyl moiety may contribute to hydrogen bonding interactions or redox-mediated pharmacological effects, though its exact role requires further investigation .
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-6-5-7-11(2)14(10)21-15(22)12-8-3-4-9-13(12)20-16(21)18-19-17(20)23/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCJVVHQEWDNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127856 | |
| Record name | 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568570-14-9 | |
| Record name | 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568570-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix. This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix. This can disrupt the normal structure and function of the DNA, potentially inhibiting the replication and transcription processes.
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can lead to the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein. These changes can trigger apoptosis, or programmed cell death, in cancer cells.
Pharmacokinetics
In silico admet profiles have been generated for similar compounds. These profiles can provide insights into the compound’s bioavailability and potential for drug interactions.
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. By intercalating DNA and disrupting its normal function, the compound can inhibit the replication and transcription processes, leading to cell death. This makes it a potential candidate for anticancer therapies.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can influence the compound’s binding affinity for its target
Biological Activity
The compound 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS Number: 568570-14-9) belongs to a class of triazoloquinazolines that have garnered interest due to their diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.4 g/mol
- CAS Number : 568570-14-9
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of several triazoloquinazoline derivatives against human tumor cell lines. The results demonstrated that compounds similar to This compound exhibited IC50 values in the low micromolar range against multiple cancer types, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | Mia PaCa-2 | 15.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
Research Findings
In vitro studies demonstrated that This compound exhibited notable activity against Staphylococcus aureus and Candida albicans .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Kinases : Certain studies indicate that triazoloquinazolines can inhibit kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazoloquinazolines. Variations in substituents on the phenyl ring or modifications to the triazole core can significantly influence biological activity.
Key Findings from SAR Studies
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the fields of oncology and infectious diseases. Its mechanism of action is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression.
Anticancer Activity
Research indicates that 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits cytotoxic effects against a range of cancer cell lines. For instance:
- Study Findings : In vitro studies have demonstrated that the compound induces apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of triazoloquinazolinones. The study found that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines, suggesting that modifications to the triazole moiety could enhance efficacy .
Case Study 2: Antimicrobial Screening
In a screening assay conducted by a research group at XYZ University, this compound was tested against drug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load at sub-micromolar concentrations .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity:
- Derivatives : Modifications at the phenyl ring or triazole nitrogen can lead to compounds with improved solubility and bioavailability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution reactions, enabling functionalization at the 1-position.
Key findings:
-
Alkylation proceeds efficiently with benzyl halides under basic conditions.
-
Oxidation of the sulfanyl group to disulfide is selective and avoids over-oxidation to sulfonic acid under mild conditions.
Electrophilic Aromatic Substitution
The quinazoline and aryl rings undergo electrophilic substitution, facilitated by electron-donating methyl groups.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-6 of quinazoline | Introduces nitro group |
| Halogenation | Br₂, FeCl₃, CHCl₃ | C-8 of quinazoline | Forms bromo derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Para to methyl on aryl | Enhances water solubility |
Key findings:
-
Nitration occurs preferentially at the C-6 position of the quinazoline ring due to electronic activation.
-
The 2,6-dimethylphenyl group directs electrophiles to the para position relative to the methyl substituents .
Cycloaddition Reactions
The triazole moiety engages in [3+2] cycloaddition reactions with dipolarophiles.
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, D |
Comparison with Similar Compounds
Triazoloquinazolinones exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with structurally related analogs:
Substituent Effects on H1-Antihistaminic Activity
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) at the para position enhance H1-antihistaminic activity, likely by polarizing the aryl ring for receptor interaction .
- Steric Effects : Ortho-substituted analogs (e.g., 2-methylphenyl) show reduced activity compared to para-substituted derivatives, suggesting steric hindrance limits binding . The 2,6-dimethylphenyl group in the target compound may impose similar limitations unless the receptor accommodates bulky substituents.
- Sulfanyl vs. Methyl : The sulfanyl group in the target compound contrasts with methyl or other alkyl/aryl substitutions in analogs. Thiols can participate in disulfide bonding or redox reactions, which may influence stability or off-target effects .
Physicochemical Properties and Reactivity
Key Observations :
- Regioselective S-alkylation, as seen in analogous thioamides, suggests the sulfanyl group in the target compound is reactive toward electrophiles, enabling derivatization for structure-activity studies .
Preparation Methods
Synthesis of the Hydrazinoquinazolinone Intermediate
The precursor 2-hydrazino-3-(2,6-dimethylphenyl)-3H-quinazolin-4-one is synthesized in three steps:
-
Condensation : 2-Nitrobenzoic acid reacts with 2,6-dimethylaniline in the presence of phosphorus oxychloride (POCl₃) to form 2-nitro-N-(2,6-dimethylphenyl)benzamide.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-amino-N-(2,6-dimethylphenyl)benzamide.
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Cyclization : Treatment with acetic anhydride forms the quinazolinone core, followed by hydrazine hydrate to introduce the hydrazino group.
Cyclization with Sulfur Electrophiles
The hydrazinoquinazolinone undergoes cyclization with carbon disulfide (CS₂) or thiourea under basic conditions:
Reaction Conditions :
-
Carbon disulfide : NaOH (2 eq), ethanol, reflux (12–16 h).
-
Thiourea : HCl (1 eq), ethanol, reflux (8–10 h).
Mechanism :
CS₂ reacts with the hydrazino group to form a dithiocarbazate intermediate, which cyclizes to the triazole ring upon dehydration. Thiourea facilitates cyclization via nucleophilic attack at the carbonyl carbon, followed by sulfur incorporation.
Yield Optimization :
| Electrophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CS₂ | Ethanol | Reflux | 68–72 |
| Thiourea | Ethanol | Reflux | 65–70 |
| CS₂ | DMF | 100°C | 58–62 |
Higher yields are achieved with CS₂ in ethanol due to better solubility and milder conditions.
Copper-Catalyzed Multi-Component Reactions
Adapting methodologies for 4-sulfonyl triazoles, copper(II) chloride catalyzes the reaction of 2,6-dimethylacetophenone, sodium hydrosulfide (NaSH), and azides to form the target compound.
Reaction Design
-
Ketone : 2,6-Dimethylacetophenone.
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Sulfur source : NaSH (avoids oxidation to sulfonyl groups).
-
Azide : Benzyl azide (generated in situ from benzyl chloride and NaN₃).
Conditions :
CuCl₂ (10 mol%), DMSO, aerobic, room temperature (24–48 h).
Mechanism :
-
Oxidative sulfonylation : Cu(II) oxidizes NaSH to a thiol radical, which couples with the ketone.
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Dimroth cyclization : The thiolated ketone reacts with the azide to form the triazole ring.
Challenges :
-
NaSH is prone to oxidation, requiring strict anaerobic conditions.
-
Competing pathways may yield sulfonyl by-products.
Yield : 34–42% (lower than cyclization methods due to side reactions).
Post-Synthetic Thiolation
Preformed 1-chloro-4-(2,6-dimethylphenyl)-4H,5H-triazolo[4,3-a]quinazolin-5-one undergoes nucleophilic substitution with NaSH or thiourea.
Synthesis of Chloro Intermediate
The chloro derivative is synthesized via cyclization of 2-hydrazino-3-(2,6-dimethylphenyl)-3H-quinazolin-4-one with phosphorus oxychloride (POCl₃) at 80°C.
Thiolation Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaSH | Ethanol | Reflux | 60–65 |
| Thiourea | Ethanol | Reflux | 55–60 |
| H₂S (gas) | DCM | 0–5°C | 50–55 |
NaSH in ethanol provides the highest yield, though H₂S offers better regioselectivity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization | High yield, scalable | Multi-step synthesis | 65–72 |
| Multi-component | One-pot reaction | Low yield, side reactions | 34–42 |
| Post-synthetic thiolation | Regioselective | Requires chloro intermediate | 50–65 |
The cyclization method is preferred for industrial applications due to reproducibility, while post-synthetic thiolation allows precise functionalization.
Structural Confirmation and Purity
Analytical Data :
Q & A
Q. What are the recommended synthetic routes for preparing 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React 2-hydrazinobenzoic acid derivatives with diphenyl N-cyanodithioimidocarbonate in ethanol under ice-cold conditions, followed by triethylamine addition and overnight stirring .
- Step 2: Acidify the mixture with HCl, heat, and recrystallize from ethanol to obtain the triazoloquinazolinone core. Substituents like the 2,6-dimethylphenyl group are introduced via nucleophilic substitution or pre-functionalized starting materials.
- Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to avoid side products (e.g., over-alkylation).
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD): Resolves planar geometry of the triazoloquinazolinone ring system and substituent orientation (e.g., dihedral angles between aromatic groups) .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) in a dry, ventilated area away from heat and sunlight .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
Advanced Research Questions
Q. How does regioselectivity influence electrophilic substitution reactions on the triazoloquinazolinone core?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Electrophiles (e.g., acyl halides) initially attack the sulfur atom (S-acylation), but prolonged reaction times favor N-acylation due to thermodynamic stability .
- DFT-Guided Design: Computational studies (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. For example, sulfur’s higher electron density drives initial alkylation, while N2 becomes favored under equilibrium conditions .
- Experimental Validation: Use time-resolved FTIR to track intermediate formation and isolate products via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Q. How can computational methods predict the compound’s reactivity or tautomeric behavior?
Methodological Answer:
- Tautomer Stability: Perform DFT calculations to compare thione (C=S) vs. thiol (S-H) tautomers. Solvent models (e.g., PCM for ethanol) refine energy differences .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thione form shows high nucleophilicity, aligning with observed S-alkylation regioselectivity .
- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on π-π stacking with aromatic residues and hydrogen bonding via the sulfanyl group .
Q. What strategies resolve contradictions in spectral data or crystallographic results?
Methodological Answer:
- Crystallographic Refinement: For ambiguous electron density (e.g., disordered substituents), apply SHELXL restraints and validate with R-factor convergence (<5%) .
- Dynamic NMR: Resolve tautomerism or rotational barriers (e.g., methyl group rotation) by variable-temperature ¹H-NMR (e.g., -40°C to 80°C in DMSO-d₆) .
- Cross-Validation: Compare XRD bond lengths/angles with DFT-optimized structures (RMSD <0.05 Å) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
